molecular formula C11H10F13NO2 B10951488 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1-hydroxybutan-2-yl)heptanamide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1-hydroxybutan-2-yl)heptanamide

Cat. No.: B10951488
M. Wt: 435.18 g/mol
InChI Key: MDLPUWHRZYXQHV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide typically involves the following steps:

    Amidation: The amidation process involves reacting the fluorinated heptanoic acid with 1-(hydroxymethyl)propylamine under controlled conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically challenging due to the strong C-F bond.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.

    Biology: Employed in the study of protein-ligand interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Similar in structure but contains an epoxide group instead of an amide.

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanehydrazide: Contains a hydrazide group instead of an amide.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-[1-(hydroxymethyl)propyl]heptanamide is unique due to its combination of a highly fluorinated backbone and a hydroxymethylpropylamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where stability, hydrophobicity, and specific reactivity are required.

Properties

Molecular Formula

C11H10F13NO2

Molecular Weight

435.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(1-hydroxybutan-2-yl)heptanamide

InChI

InChI=1S/C11H10F13NO2/c1-2-4(3-26)25-5(27)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4,26H,2-3H2,1H3,(H,25,27)

InChI Key

MDLPUWHRZYXQHV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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